molecular formula C15H14ClN5O2S2 B2586455 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171371-06-4

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2586455
CAS No.: 1171371-06-4
M. Wt: 395.88
InChI Key: OEIQSSCNGXISOV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrazole ring, a methoxy group, and a chlorobenzyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and pyrazole rings suggests that the compound could have a planar structure in these regions . The chlorobenzyl and methoxy groups could add steric bulk and influence the overall shape of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole and pyrazole rings could participate in electrophilic substitution reactions, while the chlorobenzyl group could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

One significant application of pyrazole derivatives in scientific research is their ability to act as inhibitors of photosynthetic electron transport. This application is crucial for understanding and developing new approaches to control plant growth and weed management. Compounds structurally related to N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their potential to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some of these compounds have shown inhibitory properties in the micromolar range, comparable to those of commercial herbicides like diuron, lenacil, and hexazinone, highlighting their potential as herbicidal agents. The study provides insights into the structure-activity relationships of these compounds, suggesting that their inhibitory potential is mainly associated with their electrostatic properties (Vicentini et al., 2005).

Antimicrobial and Anti-inflammatory Agents

Another research application of similar compounds involves their development as antimicrobial and anti-inflammatory agents. Novel heterocyclic compounds derived from the structural framework of this compound have been synthesized and evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited significant inhibitory activity on COX-2 selectivity and demonstrated substantial analgesic and anti-inflammatory effects. Their performance was compared to sodium diclofenac, a standard drug, showing promise as potential therapeutic agents (Abu‐Hashem et al., 2020).

Cytotoxic Activity Against Cancer Cells

Additionally, the structural analogs of this compound have been explored for their cytotoxic activity against cancer cells. Specifically, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related compounds, were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to discover new anticancer agents by exploring the therapeutic potential of pyrazole and thiadiazole derivatives (Hassan et al., 2014).

Agricultural Applications

In the agricultural sector, research into compounds like this compound has led to the development of novel 1,3,4-thiadiazole derivatives with promising anti-bacterial activities. These compounds have been tested against harmful agricultural pathogens, demonstrating effective inhibitory activity and suggesting their potential use as novel antibacterial agents to protect crops and improve agricultural productivity (Wan et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules it interacts with. Similar compounds have shown activity against Helicobacter pylori, suggesting potential antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S2/c1-21-7-10(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-5-3-4-6-11(9)16/h3-7H,8H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIQSSCNGXISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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